Atosiban acetate is a synthetic peptide analog of the naturally occurring hormone oxytocin. [, ] It acts as a competitive antagonist of oxytocin receptors, effectively blocking the hormone's binding sites. [, ] This antagonistic activity makes Atosiban acetate a valuable tool in scientific research, particularly in studies related to uterine contractions and oxytocin signaling pathways. [, ]
Synthesis Analysis
Solid-Phase Peptide Synthesis (SPPS): This approach utilizes Fmoc amino acid as raw material and Rink-AM resin as a solid support. [] The peptide chain is assembled step-wise on the resin, with TBTU/HOBt acting as coupling reagents. [] Following synthesis, the peptide is cleaved from the resin and purified. []
Solid-Phase Cyclization: After linear peptide synthesis via SPPS, disulfide bond formation is induced on the resin using an iodine/ethyl alcohol solution as the oxidizing agent. [] This generates the cyclic structure of Atosiban. []
Convergent Condensation: This method combines solid-phase and liquid-phase synthesis. [] The first eight amino acids of Atosiban are assembled on 2-chlorotrityl chloride resin and cyclized via disulfide bond formation. [] The resulting cyclic peptide is then cleaved from the resin and coupled to H-Gly-NH2 in solution to complete the Atosiban sequence. []
Purification of crude Atosiban acetate is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>98%). [, ]
Chemical Reactions Analysis
Oxidation: The formation of the disulfide bond during synthesis is crucial for the molecule's activity. [, ]
Mechanism of Action
Atosiban acetate exerts its effects by competitively binding to oxytocin receptors in the uterus. [, ] This binding prevents oxytocin from binding to its receptors and triggering the cascade of intracellular events that lead to uterine contractions. [] By inhibiting oxytocin's action, Atosiban acetate effectively reduces uterine contractility. []
Applications
Studying Uterine Contractility: Its ability to inhibit uterine contractions makes it a valuable tool for investigating the physiological mechanisms underlying uterine activity and its regulation. []
Investigating Oxytocin Signaling: Researchers can utilize Atosiban acetate to dissect the role of oxytocin in various physiological and pathological processes, including parturition, lactation, and social behavior. []
Developing New Tocolytic Agents: Studying the structure-activity relationship of Atosiban acetate can provide insights for designing and developing novel therapeutics for preterm labor. [, ]
Related Compounds
Atosiban
Compound Description: Atosiban is a desamino-oxytocin analog that acts as a potent competitive antagonist of oxytocin receptors. [, , ]
Relevance: Atosiban is the free base form of Atosiban acetate. Atosiban acetate is a synthetic peptide drug that is a more stable and soluble form of atosiban. [, , ]
Oxytocin
Compound Description: Oxytocin is a peptide hormone that plays a key role in parturition by stimulating uterine contractions. [, , ]
Relevance: Atosiban acetate acts as a competitive antagonist of oxytocin receptors, effectively blocking the effects of oxytocin and suppressing uterine contractions. [, , ]
Fmoc Amino Acid
Compound Description: Fmoc (Fluorenylmethyloxycarbonyl) amino acids are protected amino acid derivatives commonly used in solid-phase peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino function of the amino acid. []
Relevance: Fmoc amino acids are used as building blocks in the solid-phase synthesis of Atosiban acetate. []
TBTU/HOBt
Compound Description: TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (1-Hydroxybenzotriazole) are coupling reagents used in peptide synthesis. They facilitate the formation of peptide bonds between amino acids. []
Relevance: TBTU/HOBt is used as a condensing agent in the solid-phase synthesis of Atosiban acetate to promote the formation of peptide bonds between the Fmoc amino acids. []
Linear Peptide Intermediate
Compound Description: This refers to the linear peptide chain synthesized via solid-phase methods before the formation of the disulfide bond and subsequent cyclization to form Atosiban. []
Relevance: This linear peptide is a direct precursor in the synthetic pathway of Atosiban acetate. The cyclization of this linear peptide via disulfide bond formation is a crucial step in achieving the final structure of Atosiban acetate. []
Mannitol
Compound Description: Mannitol is a sugar alcohol commonly used as an excipient in pharmaceutical formulations. It acts as a bulking agent, tonicity adjuster, and cryoprotectant. []
Relevance: Mannitol is included in the Atosiban acetate composition for injection to adjust the tonicity of the solution, making it compatible with physiological fluids. []
Sodium Hydroxide
Compound Description: Sodium hydroxide is a strong base commonly used to adjust the pH of solutions. []
Relevance: Sodium hydroxide is used in the preparation of Atosiban acetate injection to adjust the pH of the formulation, ensuring optimal stability and solubility of Atosiban acetate. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Atosiban is a peptide analog of oxytocin that antagonizes the human oxytocin receptor (Ki = 81 nM). It also binds the vasopressin V1a receptor (Ki = 3.5 nM). Because of its effects on the oxytocin receptor, atosiban has tocolytic actions in the acute phase of imminent preterm birth. Atosiban is an oligopeptide. Atosiban is an inhibitor of the hormones oxytocin and vasopressin. It is used intravenously to halt premature labor. Although initial studies suggested it could be used as a nasal spray and hence would not require hospital admission, it is not used in that form. Atobisan was developed by the Swedish company Ferring Pharmaceuticals. It was first reported in the literature in 1985. Atosiban is licensed in proprietary and generic forms for the delay of imminent pre-term birth in pregnant adult women.
AZD3839 is an inhibitor of beta-secretase 1 (BACE1). It selectively binds to BACE1 over BACE2 (Kis = 26.1 and 372.4 nM, respectively, for the human enzymes). It also inhibits human ether-a-go-go-related gene (hERG) potassium channels expressed in CHO cells (IC50 = 4.8 μM). AZD3839 decreases amyloid-β (Aβ) secretion from mouse Neuro2a neuroblastoma cells and primary neurons (IC50s = 32.2 and 50.9 nM, respectively). It dose- and time-dependently decreases Aβ levels in the plasma and brain of mice and guinea pigs. AZD3839 also decreases Aβ in the cerebrospinal fluid (CSF) of cynomolgus monkeys when administered at a dose of 20 μmol/kg. AZD3839 is a potent and selective BACE1 inhibitor. AZD3839 is clinical candidate for the treatment of Alzheimer disease. AZD3839 inhibits BACE1 activity, Aβ and sAPPβ release from modified and wild-type human SH-SY5Y cells and mouse N2A cells as well as from mouse and guinea pig primary cortical neurons. Selectivity against BACE2 and cathepsin D was 14 and >1000-fold, respectively. AZD3839 exhibits dose- and time-dependent lowering of plasma, brain, and cerebrospinal fluid Aβ levels in mouse, guinea pig, and non-human primate. AZD3839 effectively reduces the levels of Aβ in brain, CSF, and plasma in several preclinical species.
AZD4205 is a highly potent JAK1-selective kinase inhibitor with excellent preclinical pharmacokinetics with potential for further clinical development. JAK1 is part of the JAK1/signal transducer and activator of transcription (STAT) axis, which plays an important role in tumour escape from EGFR-targeted treatment.
Inhibitory neurotransmitter and allosteric regulator of NMDA receptors. Glycine is used in Tris-Glycine electrophoresis buffer formulations. This is a highly purified grade suitable for use in peptide synthesis. Special grade of Glycine used specifically for cell culture and Molecular Biology applications. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. The glycine standard is produced under stringent conditions and measured with the highest possible precision. Glycine is a naturally occurringamino acid and an essential nutrient, which is used in its polycrystalline form as a pharmaceutical excipient. Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells. Glycine, also known as Gly or aminoacetic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Glycine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Glycine has been found throughout most human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, saliva, and bile. Glycine can be found anywhere throughout the human cell, such as in myelin sheath, cytoplasm, peroxisome, and mitochondria. Glycine exists in all eukaryotes, ranging from yeast to humans. Glycine participates in a number of enzymatic reactions. In particular, Gamma-Glutamylcysteine and glycine can be converted into glutathione through its interaction with the enzyme glutathione synthetase. Furthermore, Chenodeoxycholoyl-CoA and glycine can be converted into chenodeoxycholic acid glycine conjugate and glycocholic acid; which is mediated by the enzyme bile acid-coa:amino acid N-acyltransferase. Furthermore, Acetyl-CoA and glycine can be converted into L-2-amino-3-oxobutanoic acid through the action of the enzyme 2-amino-3-ketobutyrate coenzyme A ligase, mitochondrial. Finally, Formaldehyde and glycine can be biosynthesized from sarcosine; which is mediated by the enzyme sarcosine dehydrogenase, mitochondrial. In humans, glycine is involved in the homocarnosinosis pathway, the sarcosine oncometabolite pathway, the glutathione metabolism pathway, and the thioguanine action pathway. Glycine is also involved in several metabolic disorders, some of which include the ammonia recycling pathway, congenital erythropoietic porphyria (cep) or gunther disease pathway, adenylosuccinate lyase deficiency, and succinic semialdehyde dehydrogenase deficiency. Glycine is a potentially toxic compound. Glycine has been found to be associated with several diseases known as phosphoserine phosphatase deficiency, glucoglycinuria, epilepsy, early-onset, vitamin b6-dependent, and hyperglycinemia, lactic acidosis, and seizures; glycine has also been linked to the inborn metabolic disorders including tyrosinemia I. Glycine is the simplest (and the only achiral) proteinogenic amino acid, with a hydrogen atom as its side chain. It has a role as a nutraceutical, a hepatoprotective agent, an EC 2.1.2.1 (glycine hydroxymethyltransferase) inhibitor, a NMDA receptor agonist, a micronutrient, a fundamental metabolite and a neurotransmitter. It is an alpha-amino acid, a serine family amino acid and a proteinogenic amino acid. It is a conjugate base of a glycinium. It is a conjugate acid of a glycinate. It is a tautomer of a glycine zwitterion.
AZD 3965 is a potent inhibitor of monocarboxylate transporter 1 (MCT1; Ki = 1.6 nM), killing tumor cells that are reliant on glycolysis by blocking lactate transport. It displays six-fold selectivity for MCT1 over MCT2 and is without effect against MCT4 at 10 µM. AZD 3965 increases intratumor lactate levels and decreases tumor growth in mice bearing COR-L103 small cell lung cancer (SCLC) xenografts. AZD 3965 also enhances radiosensitivity in mice with SCLC xenografts. AZD3965 is a selective inhibitor of monocarboxylate transporter 1 (MCT1) with a binding affinity of 1.6 nM, is 6 fold selective over MCT2 and does not inhibit MCT4 at 10 μM. In vivo, AZD3965 is well tolerated and induces a dose and time dependent accumulation of lactate in the tumours, suppresses tumour growth and in the Raji model potentiates the effects of Rituxan, doxorubicin and bendamustine. The selective inhibition of lactate transport by the MCT1 inhibitor AZD3965 offers an novel mechanism for targeting the metabolic phenotype in tumours that preferentially express MCT1.
AZD-4573 is a selective, short-acting inhibitor of the serine/threonine cyclin-dependent kinase 9 (CDK9), the catalytic subunit of the RNA polymerase II (RNA Pol II) elongation factor positive transcription elongation factor b (PTEF-b; PTEFb), with potential antineoplastic activity. Upon intravenous administration, AZD4573 binds to and blocks the phosphorylation and kinase activity of CDK9, thereby preventing PTEFb-mediated activation of RNA Pol II, leading to the inhibition of gene transcription of various anti-apoptotic proteins.